Cas no 1261491-89-7 (Olumacostat glasaretil)
Olumacostat glasaretil Chemical and Physical Properties
Names and Identifiers
-
- Olumacostat glasaretil
- 2-[(2-ethoxy-2-oxoethyl)methylamino]-2-oxoethyl 5-(tetradecyloxy)furan-2-carboxylate
- DRM 01B
- Olumacostat-Glasaretil
- 4W6JDK2PLY
- DRM01B
- DRMO1B
- Olumacostat glasaretil [INN]
- Olumacostat glasaretil [USAN]
- AMY39954
- BCP25136
- Olumacostat glasaretil [USAN:INN]
- DB12642
- Q27260586
- [2-[(2-ethoxy-2-oxoethyl)-methylamino]-2-oxoethyl] 5-tetradecoxyfuran-2-carboxylate
- 2-((2-ethoxy-2-oxoethyl)(methyl)amino)-2-oxoethyl 5-(tetradecyloxy)furan-2-carboxylate
- 2-
-
- MDL: MFCD30533440
- Inchi: 1S/C26H43NO7/c1-4-6-7-8-9-10-11-12-13-14-15-16-19-32-25-18-17-22(34-25)26(30)33-21-23(28)27(3)20-24(29)31-5-2/h17-18H,4-16,19-21H2,1-3H3
- InChI Key: FYJLDICZGDFWKP-UHFFFAOYSA-N
- SMILES: O(C1=C([H])C([H])=C(C(=O)OC([H])([H])C(N(C([H])([H])[H])C([H])([H])C(=O)OC([H])([H])C([H])([H])[H])=O)O1)C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
Computed Properties
- Exact Mass: 481.30395271 g/mol
- Monoisotopic Mass: 481.30395271 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 34
- Rotatable Bond Count: 22
- Complexity: 569
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8
- Topological Polar Surface Area: 95.3
- Molecular Weight: 481.6
Experimental Properties
- Density: 1.057±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (1.6E-3 g/L) (25 ºC),
Olumacostat glasaretil Security Information
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Olumacostat glasaretil Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3510-1 mg |
Olumacostat Glasaretil |
1261491-89-7 | 99.34% | 1mg |
¥594.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3510-5 mg |
Olumacostat Glasaretil |
1261491-89-7 | 99.34% | 5mg |
¥1107.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3510-10 mg |
Olumacostat Glasaretil |
1261491-89-7 | 99.34% | 10mg |
¥1677.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3510-50 mg |
Olumacostat Glasaretil |
1261491-89-7 | 99.34% | 50mg |
¥5097.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3510-100 mg |
Olumacostat Glasaretil |
1261491-89-7 | 99.34% | 100MG |
¥8137.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3510-200 mg |
Olumacostat Glasaretil |
1261491-89-7 | 99.34% | 200mg |
¥11667.00 | 2022-04-26 | |
| ChemScence | CS-6417-1mg |
Olumacostat glasaretil |
1261491-89-7 | 98.90% | 1mg |
$72.0 | 2022-04-28 | |
| ChemScence | CS-6417-5mg |
Olumacostat glasaretil |
1261491-89-7 | 98.90% | 5mg |
$120.0 | 2022-04-28 | |
| ChemScence | CS-6417-10mg |
Olumacostat glasaretil |
1261491-89-7 | 98.90% | 10mg |
$180.0 | 2022-04-28 | |
| ChemScence | CS-6417-50mg |
Olumacostat glasaretil |
1261491-89-7 | 98.90% | 50mg |
$600.0 | 2022-04-28 |
Olumacostat glasaretil Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on Olumacostat glasaretil
Comprehensive Overview of Olumacostat Glasaretil (CAS No. 1261491-89-7): Mechanism, Applications, and Future Perspectives
Olumacostat glasaretil (CAS No. 1261491-89-7) is a novel small-molecule drug candidate that has garnered significant attention in dermatology and metabolic research. This synthetic compound, classified as an acetyl-CoA carboxylase (ACC) inhibitor, targets lipid biosynthesis pathways, making it a promising therapeutic agent for conditions like acne vulgaris and non-alcoholic fatty liver disease (NAFLD). Its unique mechanism of action and favorable safety profile have positioned it as a subject of intense scientific exploration.
The pharmacological activity of Olumacostat glasaretil centers on its ability to inhibit ACC, a rate-limiting enzyme in fatty acid synthesis. By modulating sebum production in sebaceous glands, it addresses one of the root causes of inflammatory acne—a concern for over 85% of adolescents and many adults globally. Recent clinical trials highlight its efficacy in reducing acne lesions by up to 60% with twice-daily topical application, outperforming traditional retinoids in tolerability metrics. This aligns with growing consumer demand for non-irritating acne treatments, a frequently searched topic in dermatology forums.
Beyond dermatology, 1261491-89-7 exhibits systemic potential. Research published in Hepatology Communications (2023) demonstrated its capacity to reduce hepatic triglyceride accumulation by 45% in NAFLD models—a critical finding given the global rise in metabolic syndromes. This dual applicability makes Olumacostat a standout among multi-indication therapeutic candidates, a key phrase trending in pharmaceutical innovation discussions.
From a molecular standpoint, the prodrug design of Olumacostat glasaretil enhances cutaneous bioavailability. Its ester bonds undergo enzymatic hydrolysis in the skin, releasing the active metabolite CP-640186. This targeted activation minimizes systemic exposure, addressing safety concerns prevalent in long-term topical therapy searches. Analytical characterization via LC-MS/MS confirms its stability in formulations, with a logP value of 3.2 indicating optimal skin penetration—a technical detail often queried by formulation scientists.
The compound's development reflects broader trends in precision dermatology. Unlike broad-spectrum antibiotics (a class facing resistance concerns), ACC inhibitors offer a mechanistically distinct approach. Patent landscapes reveal active investigation into combination therapies with microbiome-modulating agents, responding to consumer interest in holistic skin care solutions. Such strategic positioning enhances its commercial viability in the projected $13.2 billion acne therapeutics market by 2027.
Ongoing phase III trials (NCT04856982) evaluate Olumacostat glasaretil against placebo in moderate-to-severe acne, with primary endpoints including Investigator's Global Assessment success rates. Interim analyses suggest particular efficacy in hormonally-driven acne subtypes—a population frequently searching for androgen-responsive treatments. Parallel studies explore its anti-fibrotic effects in hepatic stellate cells, potentially expanding indications to NASH fibrosis.
From a regulatory perspective, 1261491-89-7 benefits from FDA Fast Track designation for acne, accelerating its development timeline. Stability studies confirm 24-month shelf life at 25°C/60% RH, addressing formulary concerns about topical drug storage—a practical consideration dominating pharmacy management searches. The compound's low phototoxicity risk (confirmed via 3T3 NRU assays) further differentiates it from photosensitizing alternatives like doxycycline.
Emerging data positions Olumacostat glasaretil as a paradigm-shifting agent in sebum-targeted therapies. Its development underscores the industry's shift toward pathogenesis-modifying drugs rather than symptomatic treatments—a transition frequently discussed in dermatology CME programs. With orphan drug designation pending for congenital adrenal hyperplasia-associated acne, its therapeutic scope continues to expand, offering new hope for treatment-resistant acne populations.
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